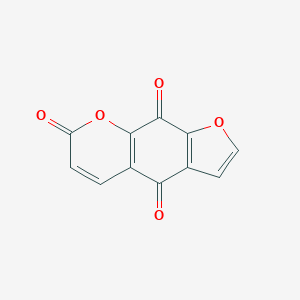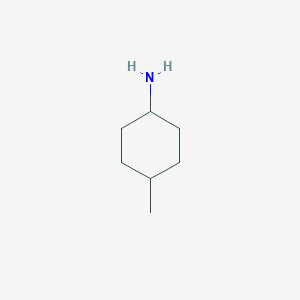
4-Aminoacetophenone-13C
Übersicht
Beschreibung
Synthesis Analysis
4-Aminoacetophenone and its derivatives are synthesized through various chemical reactions, with specific pathways tailored to yield different substitutions on the benzene ring or modifications of the functional groups. A novel synthesis approach has been reported where 4-aminoacetophenone was synthesized from 4-hydroxyacetophenone and 2-bromo-2-methylpropanamide via a series of reactions, including Williamson etherification, Smiles rearrangement, and hydrolysis, achieving a yield of 52.1% under optimized conditions (H. Chun, 2013).
Molecular Structure Analysis
The molecular structure of 4-aminoacetophenone derivatives has been extensively studied, revealing insights into their crystalline form, bonding, and conformation. For example, the structure of a complex derived from 2-aminoacetophenone was confirmed by single-crystal X-ray crystallography, showing a five-coordinated monomeric structure (J. Lewiński, J. Zachara, T. Kopec, Z. Ochal, 1997).
Chemical Reactions and Properties
4-Aminoacetophenone and its derivatives participate in various chemical reactions, leading to a wide range of products with diverse properties. For instance, 2'-aminoacetophenones underwent a C(sp3)-H oxidation followed by intramolecular C-N bond formation through a simple electrochemical oxidation, yielding various isatins with moderate to good yields (Pengcheng Qian et al., 2017).
Physical Properties Analysis
The physical properties of 4-aminoacetophenone derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. The crystal structure and physico-chemical properties of these compounds are often analyzed through techniques like X-ray diffraction and spectroscopy, providing valuable data for their characterization (M. Haisa, S. Kashino, T. Yuasa, K. Akigawa, 1976).
Chemical Properties Analysis
The chemical properties of 4-aminoacetophenone derivatives, including their reactivity, stability, and interaction with other molecules, are explored through various chemical analyses. Studies on their synthesis, characterization, and the biological activity reveal insights into their reactivity patterns and potential applications (Nahida A. Jinzeel, 2015).
Wissenschaftliche Forschungsanwendungen
Supramolecular Self-Assembly and Spectroscopic Investigation
4-Aminoacetophenone derivatives have been extensively studied for their supramolecular self-assembly properties. A study focused on a derivative synthesized through the condensation of 4-aminoacetophenone, revealing its crystal structure and extensive spectroscopic characteristics. This study utilized techniques such as CG-MS, infrared, Raman, UV–Vis, and NMR spectroscopy, along with single-crystal X-ray diffraction methods. The compound showcased unique liquid crystalline properties, exhibiting mesomorphic behavior and the hexatic Smetic B phase, confirmed by differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and Powder X-ray diffraction techniques (Rocha et al., 2017).
Electrocatalytic C-H/N-H Coupling in Organic Synthesis
4-Aminoacetophenone derivatives have also found applications in organic synthesis. A study detailed the electrocatalytic C-H/N-H coupling of 2'-Aminoacetophenones, leading to the synthesis of isatins. This process involved a C(sp3)-H oxidation followed by intramolecular C-N bond formation, driven by simple electrochemical oxidation. The study also shed light on the reaction intermediates and proposed a radical-based pathway for the reactions (Qian et al., 2017).
Studies in Aromatic Chemistry and Molecular Interactions
Further research has explored the molecular interactions and aromatic chemistry involving 4-aminoacetophenone derivatives. One study conducted a detailed analysis of Schiff bases of gossypol with 4-aminoacetophenone, utilizing NMR spectroscopy and density functional theory (DFT) methods. The study provided valuable insights into the structural and spectral characteristics of these compounds, enhancing the understanding of tautomeric Schiff bases and their enamine form (Ton That et al., 2005).
Crystallographic and Structural Analysis
4-Aminoacetophenone derivatives have also been a subject of crystallographic and structural analysis. Research on N-(4-acetylphenyl)quinoline-3-carboxamide, a compound prepared using 4-aminoacetophenone, offered a comprehensive structural analysis. The study used various spectroscopic methods and single crystal X-ray diffraction for structural confirmation, providing valuable data on molecular geometry and intermolecular interactions (Polo-Cuadrado et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)(113C)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,9H2,1H3/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRYKVSEZCQIHD-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoacetophenone-13C | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


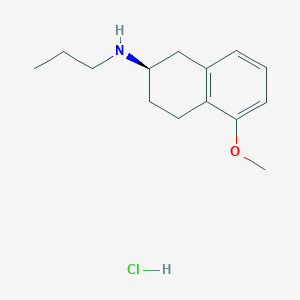
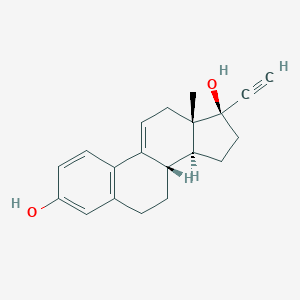

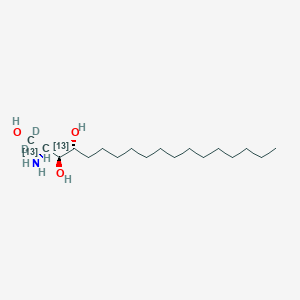
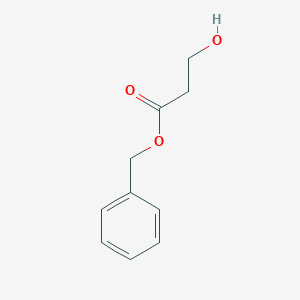
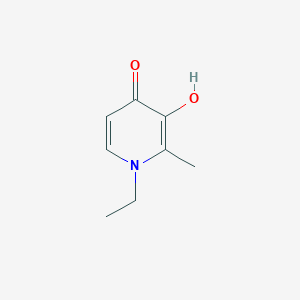

![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)
![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B30883.png)
